BenchChemオンラインストアへようこそ!

PDD00017272

PARG Biochemical Assay Enzyme Inhibition

PDD00017272 is a potent, selective PARG inhibitor (EC50=9.2 nM in cells) with oral bioavailability. It offers superior potency over analogs like PDD00017273, making it essential for reliable in vivo studies and high-throughput screening. Ideal for BRCA-mutant cancer models and exploring PARP inhibitor resistance. Its high purity ensures reproducible, PARG-specific results, validated by a known inactive control.

Molecular Formula C23H25N5O4S3
Molecular Weight 531.7 g/mol
Cat. No. B609877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePDD00017272
SynonymsPDD-00017272, PDD00017272, PDD 00017272
Molecular FormulaC23H25N5O4S3
Molecular Weight531.7 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C)CN2C3=C(C=C(C=C3)S(=O)(=O)NC4(CC4)C)C(=O)N(C2=O)CC5=CN=C(S5)C
InChIInChI=1S/C23H25N5O4S3/c1-13-20(34-15(3)25-13)12-27-19-6-5-17(35(31,32)26-23(4)7-8-23)9-18(19)21(29)28(22(27)30)11-16-10-24-14(2)33-16/h5-6,9-10,26H,7-8,11-12H2,1-4H3
InChIKeyQOEXRJYTAZZRPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide: A Potent PARG Inhibitor for DNA Damage Response Research


The compound, commonly known as PDD00017272, is a quinazolinedione sulfonamide small molecule that functions as a potent and selective inhibitor of the DNA repair enzyme poly(ADP-ribose) glycohydrolase (PARG) [1]. It is a key tool compound for investigating the role of PARG in the DNA damage response (DDR), particularly in the context of cancer and other diseases where DNA repair pathways are dysregulated [1]. As an inhibitor of PARG, it blocks the hydrolysis of poly(ADP-ribose) (pADPr) polymers, leading to their accumulation on chromatin and the subsequent disruption of DNA damage repair and replication processes .

Why Generic Substitution of 1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide Fails for Rigorous PARG Research


PARG inhibitors are not a uniform class of molecules, and simple substitution can lead to significant differences in experimental outcomes and model validity. The target compound, PDD00017272, possesses a specific potency profile that is distinct from other tool compounds like PDD00017273 or inactive analogs like PDD00031704 [1]. The structural nuances of the quinazolinedione sulfonamide scaffold directly impact key attributes such as biochemical and cellular potency, selectivity, and oral bioavailability [1]. Using a less potent or less characterized analog can compromise target engagement studies, lead to misinterpretation of phenotypic data, and fail to recapitulate key in vivo findings, making direct and rigorous comparison of data across studies unreliable.

Quantitative Differentiation Guide: 1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide vs. Analogs


Biochemical Potency: PDD00017272 Demonstrates >5-Fold Superior PARG Inhibition Compared to PDD00017273

In a direct comparison of biochemical potency, PDD00017272 exhibits significantly greater inhibition of PARG than the closely related analog PDD00017273. This difference is critical for studies requiring maximal target engagement at low compound concentrations .

PARG Biochemical Assay Enzyme Inhibition

Cellular Target Engagement: PDD00017272 Shows a 4-Fold Improvement in Cellular Potency Over PDD00017273

The superior potency of PDD00017272 is maintained in a cellular context. Its EC50 value in a cell-based POM (PARG-dependent pADPr accumulation) assay is 9.2 nM, compared to 37 nM for PDD00017273 [1]. This demonstrates that the enhanced biochemical activity translates to more effective inhibition within a living cell model.

PARG Cell-Based Assay Target Engagement

Functional Validation: >12,500-Fold Potency Window Over Inactive Analog PDD00031704 Confirms Specific Activity

The functional activity of PDD00017272 is validated against its structurally related but inactive analog, PDD00031704 (PARGi-Me). While PDD00017272 has an IC50 of 4.8 nM, the methylated analog PDD00031704 has an IC50 > 60,000 nM (>60 µM), representing a >12,500-fold difference in potency . This confirms that the potent PARG inhibition observed is due to a specific interaction and not a general property of the scaffold.

PARG Negative Control Functional Validation

Oral Bioavailability: PDD00017272 is Optimized for In Vivo Studies, a Feature Not Common to All PARG Inhibitors

PDD00017272 was specifically optimized for oral bioavailability, a property that is not universal across PARG inhibitor chemotypes [1]. The primary research article highlights the selection of related 1-oxetan-3-ylmethyl derivatives for in vivo studies, indicating that this chemical series was designed to overcome the pharmacokinetic liabilities of earlier PARG inhibitors [1]. While specific PK data for PDD00017272 is not detailed, its classification within this orally bioavailable series differentiates it from compounds not optimized for in vivo use.

PARG Oral Bioavailability In Vivo Pharmacology

Optimal Research and Industrial Application Scenarios for 1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide


Investigating DNA Damage Response in BRCA-Mutated or PARP Inhibitor-Resistant Cancer Models

PDD00017272 is ideally suited for research in cancer models with DNA repair defects, such as those harboring BRCA1/2 mutations . Its potent inhibition of PARG (EC50=9.2 nM in cells) makes it an effective probe to study synthetic lethality and to explore therapeutic strategies for overcoming resistance to PARP inhibitors. The availability of an inactive analog, PDD00031704 (>12,500-fold less potent) , provides a robust negative control for confirming PARG-specific effects in these studies.

Developing and Validating Cellular Assays for PARG-Dependent pADPr Accumulation

The clear and potent activity of PDD00017272 in both biochemical (IC50=4.8 nM) and cell-based POM assays (EC50=9.2 nM) establishes it as a reference standard for developing and validating high-throughput screening assays that measure PARG-dependent poly(ADP-ribose) accumulation. Its >5-fold superiority in potency over PDD00017273 makes it a more sensitive and reliable tool for detecting small changes in PARG activity.

Preclinical In Vivo Pharmacology of PARG Inhibition in Oncology

As a member of the orally bioavailable quinazolinedione sulfonamide class , PDD00017272 is a superior choice for preclinical in vivo studies requiring oral administration. Its potent cellular activity and validated specificity make it a powerful tool for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships for PARG inhibition, assessing anti-tumor efficacy in xenograft models, and evaluating potential combination therapies in a chronic dosing setting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for PDD00017272

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.